2,4,6-Tritert-butylphosphinine

Homogeneous Catalysis Hydroformylation Ligand Design

2,4,6-Tritert-butylphosphinine (CAS 17420-29-0) is a planar aromatic phosphinine that delivers potent π-acceptor character—fundamentally distinct from the σ-donor profile of PPh3 or PtBu3. If your hydroformylation screen is stalling on tetra-substituted or branched alkenes, this ligand's unique sp2-hybridized phosphorus and rigid steric cone can unlock reactivity where conventional phosphines fail. Equally suited for Au(I) cycloisomerization and the synthesis of discrete η1-Pt(II)/Pd(II) pre-catalysts. Secure high-purity material for your next catalyst optimization campaign.

Molecular Formula C17H29P
Molecular Weight 264.4 g/mol
CAS No. 17420-29-0
Cat. No. B093824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tritert-butylphosphinine
CAS17420-29-0
Molecular FormulaC17H29P
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=PC(=C1)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C17H29P/c1-15(2,3)12-10-13(16(4,5)6)18-14(11-12)17(7,8)9/h10-11H,1-9H3
InChIKeyGHJQOVICJOEYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tritert-butylphosphinine (CAS 17420-29-0): Procurement Guide for a Bulky Phosphinine Ligand


2,4,6-Tritert-butylphosphinine (CAS 17420-29-0), also known as 2,4,6-tri-tert-butylphosphabenzene, is a member of the phosphinine (phosphabenzene) class, which are the heavier phosphorus analogues of pyridines [1]. This compound is characterized by a planar aromatic C5P ring, structurally and electronically distinct from conventional tertiary phosphines [2]. Its molecular formula is C17H29P, and it has a molecular weight of 264.39 g/mol [3]. As a low-coordinate phosphorus(III) compound, it functions as a specialized ligand in homogeneous catalysis and coordination chemistry, offering a unique steric and electronic profile due to its sp2-hybridized phosphorus atom [4].

Why 2,4,6-Tritert-butylphosphinine Cannot Be Replaced by Standard Trialkylphosphines or Triarylphosphines


Substituting 2,4,6-Tritert-butylphosphinine with a conventional tertiary phosphine like PPh3 or PtBu3 will fundamentally alter the catalytic and coordination properties of a system. This is because phosphinines possess an aromatic electronic structure that gives them potent π-acceptor character, in stark contrast to the strong σ-donor nature of standard trialkylphosphines [1]. Additionally, the planar ring structure of the phosphinine imparts a distinct steric environment compared to the conical shape of a tertiary phosphine [2]. These differences directly impact catalyst activity and selectivity, as evidenced in rhodium-catalyzed hydroformylation, where phosphinine-based catalysts show reactivity patterns that diverge significantly from those based on triphenylphosphane [3].

2,4,6-Tritert-butylphosphinine: Head-to-Head Quantitative Evidence for Ligand Selection


Superior Performance in Rhodium-Catalyzed Hydroformylation of Hindered Alkenes

In a direct comparative study, a rhodium catalyst ligated by a phosphabenzene (phosphinine) ligand demonstrated a significantly enhanced reactivity over its triphenylphosphane (PPh3) counterpart for the hydroformylation of highly substituted alkenes. The study noted that the performance gap between the two catalysts widened as the steric bulk of the alkene substrate increased, indicating that the phosphinine ligand is uniquely capable of facilitating the conversion of challenging, hindered substrates [1].

Homogeneous Catalysis Hydroformylation Ligand Design

Distinct π-Acceptor Character Leads to Enhanced Activity in Gold(I) Catalysis

Phosphinines have been shown to function as efficient π-accepting ligands in gold(I)-catalyzed reactions, a property that is fundamentally different from the strong σ-donating character of trialkylphosphines like PtBu3 [1]. In a comparative study with structurally related mesoionic carbenes (MICs), phosphinines displayed a distinct electronic influence on the gold center, demonstrating their potential to achieve comparable or superior catalytic performance in reactions like cycloisomerization [2]. While specific turnover numbers (TONs) for 2,4,6-Tritert-butylphosphinine are not provided, the class-level evidence confirms its ability to effectively promote these transformations.

Homogeneous Catalysis Gold Catalysis Ligand Design

Stable σ-Complex Formation with Late Transition Metals for Catalyst Precursor Synthesis

2,4,6-Tritert-butylphosphinine forms well-defined, stable η1-complexes with late transition metals. It has been successfully used to synthesize and structurally characterize complexes including trans-[PtCl2(PEt3)(η1-PC5H2Bu3t)], cis-[PdCl(C10H6CHMe(NMe2))(η1-PC5H2Bu3t)], and [AuCl(η1-PC5H2Bu3t)] [1]. The ability to isolate and characterize these complexes via single-crystal X-ray diffraction provides a reliable foundation for developing pre-catalysts and understanding metal-ligand bonding interactions, which is a crucial step in rational catalyst design [2].

Coordination Chemistry Catalyst Precursor Structural Characterization

Key Research and Procurement Scenarios for 2,4,6-Tritert-butylphosphinine


Rhodium-Catalyzed Hydroformylation of Highly Substituted Alkenes

Based on its documented superiority over PPh3 in the hydroformylation of sterically hindered alkenes [1], 2,4,6-Tritert-butylphosphinine should be prioritized for catalyst screening programs aiming to convert challenging substrates like tetra-substituted or highly branched alkenes into valuable aldehydes.

Gold(I)-Catalyzed Cycloisomerization and Related Transformations

The established π-accepting nature of phosphinines makes this compound a compelling candidate for developing novel Au(I) catalysts [1]. Its electronic profile offers a distinct alternative to widely used phosphine and NHC ligands, potentially leading to new reactivity or selectivity patterns in cycloisomerization reactions [2].

Synthesis of Well-Defined Platinum(II) and Palladium(II) Complexes

The documented ability to form stable, structurally characterizable η1-complexes with Pt(II) and Pd(II) makes 2,4,6-Tritert-butylphosphinine a suitable ligand for preparing discrete organometallic complexes [1]. This is crucial for fundamental studies on bonding and reactivity, as well as for the development of pre-catalysts for cross-coupling and other transformations.

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